molecular formula C6H11O5P B6320721 MFCD30063066 CAS No. 80730-17-2

MFCD30063066

Cat. No.: B6320721
CAS No.: 80730-17-2
M. Wt: 194.12 g/mol
InChI Key: OKKJMXCNNZVCPO-UHFFFAOYSA-N
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Description

Based on analogous MDL entries (e.g., MFCD13195646, MFCD00039227), it likely belongs to a class of halogenated aromatic or organoboron compounds, commonly used in cross-coupling reactions or pharmaceutical intermediates. Typical properties inferred from similar compounds include:

  • Molecular weight: ~200–235 g/mol (common for small-molecule intermediates)
  • Functional groups: Potential boronic acid, trifluoromethyl, or halogen substituents (e.g., Br, Cl) .
  • Applications: Likely utilized in Suzuki-Miyaura coupling or as a building block in drug discovery .

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O5P/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJMXCNNZVCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD30063066 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound on a large scale, meeting the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

MFCD30063066 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: It can also be reduced using reducing agents, leading to the formation of different products.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate the reactions. The conditions, such as temperature and solvent, are optimized for each specific reaction to achieve the best results.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms with different functional groups.

Scientific Research Applications

MFCD30063066 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and processes, helping researchers develop new compounds and materials.

    Biology: The compound is used in biological studies to understand its effects on different biological systems and processes.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use in drug development and disease treatment.

    Industry: The compound is used in various industrial processes, including the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of MFCD30063066 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD30063066 with three structurally analogous compounds from published

Property This compound (Inferred) CAS 1046861-20-4 (MFCD13195646) CAS 1533-03-5 (MFCD00039227) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight (g/mol) ~235 235.27 202.17 201.02
LogP (XLOGP3) ~2.15 2.15 2.78 (estimated) 2.15
Solubility (mg/mL) 0.24 0.24 0.69 0.69
TPSA (Ų) ~40.5 40.46 20.23 37.30
BBB Permeability Yes Yes No No
Synthetic Accessibility Moderate (Score ~2.07) 2.07 1.95 2.10

Key Observations :

  • Polarity : CAS 1046861-20-4 and this compound exhibit higher topological polar surface area (TPSA >40 Ų) due to boronic acid groups, enhancing solubility in polar solvents .
  • Lipophilicity : CAS 1533-03-5 (trifluoromethyl ketone) shows higher LogP, favoring membrane permeability but lower aqueous solubility .
  • BBB Penetration : Boronic acids (this compound, CAS 1046861-20-4) may cross the blood-brain barrier, unlike brominated aromatics (CAS 1761-61-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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